9-Anthroylcyanide
Description
Significance of Anthracene-Derived Reagents in Organic Chemistry
Anthracene (B1667546) derivatives hold significant interest in various fields of chemistry and biology due to their distinctive optical, electrical, and chemical properties. ontosight.aibeilstein-journals.org Anthracene itself is a polycyclic aromatic hydrocarbon (PAH) composed of three linearly fused benzene (B151609) rings, and this structure imparts unique electronic properties and reactivity. ontosight.aibeilstein-journals.orgnumberanalytics.com The study of anthracene reactions provides valuable insights into the behavior of PAHs and their potential applications. numberanalytics.com
These derivatives serve as crucial building blocks for the synthesis of complex molecules and materials, including pharmaceuticals, dyes, and components for electronic devices. ontosight.ai Their reactions are pivotal in creating compounds with tailored properties, such as luminescence and electrical conductivity. numberanalytics.com For instance, anthracene derivatives are explored for their use in organic light-emitting diodes (OLEDs) and fluorescent sensors, leveraging their fluorescence properties. ontosight.aibeilstein-journals.org They are also utilized in materials science for synthesizing polymers and other materials with specific properties for various technological applications. ontosight.ai The Diels-Alder reaction involving anthracene is a powerful method in organic synthesis, enabling the creation of complex molecules with high selectivity. numberanalytics.com Furthermore, anthracene derivatives have shown potential in medicinal chemistry, with some exhibiting the ability to intercalate with DNA and demonstrate anticancer activity. nih.gov
Historical Context and Evolution of 9-Anthroylcyanide as a Fluorescent Labeling Agent
The anthracene chromophore has played a notable role in the development of organic photochemistry. rroij.com Historically, anthracene derivatives have been investigated across numerous fields, including material chemistry and organic light-emitting devices. rroij.com The versatile chemistry of the anthracene nucleus provides a convenient route for preparing a range of related derivatives. rroij.com
This compound has evolved as a valuable reagent specifically for fluorescent labeling in analytical chemistry. vulcanchem.comsigmaaldrich.com Its utility stems from the inherent fluorescent properties of the anthracene core, allowing for sensitive detection. vulcanchem.comnii.ac.jp It functions as a fluorescent labeling reagent, particularly useful in the derivatization of compounds containing hydroxyl groups, such as glucocorticoids and bile acid N-acetylglucosaminides, to facilitate their detection and separation using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. sigmaaldrich.comnii.ac.jp
Research has demonstrated the application of this compound in precolumn labeling procedures. For example, it has been used to derivatize bile acid N-acetylglucosaminides into fluorescent esters by reacting with a primary hydroxyl group on the sugar moiety. nii.ac.jp This derivatization allows for sensitive monitoring by fluorescence detection at specific excitation and emission wavelengths. nii.ac.jp Similarly, 9-anthroyl nitrile (a synonym for this compound) is described as a fluorescent reagent for the derivatization of glucocorticoids, forming fluorescent esters by reacting with the primary hydroxyl group at the 21-position of the carbon chain. sigmaaldrich.com This application highlights its role in enhancing the detection and separation of such compounds in analytical methods like RP-HPLC. sigmaaldrich.com
The use of this compound as a fluorescent labeling agent leverages the principle that the anthracene moiety provides the necessary fluorescence, while the carbonyl cyanide group offers reactivity towards specific functional groups, such as hydroxyls, enabling the attachment of the fluorescent tag to the molecule of interest. This makes it a valuable tool in research requiring sensitive detection of specific chemical species.
Structure
3D Structure
Properties
IUPAC Name |
anthracene-9-carbonyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO/c17-10-15(18)16-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)16/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKFDGUBVPIERQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101006565 | |
| Record name | Anthracene-9-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101006565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85985-44-0 | |
| Record name | 9-Anthranoylnitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085985440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthracene-9-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101006565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Anthracenecarbonyl cyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for 9 Anthroylcyanide
Established Synthetic Pathways to Anthracene-9-Carbonyl Derivatives
The synthesis of 9-anthroylcyanide fundamentally begins with the preparation of a suitable anthracene-9-carbonyl precursor. Several reliable methods exist for introducing a carbonyl group at the 9-position of the anthracene (B1667546) core. These precursors, typically 9-anthracenecarboxylic acid or its corresponding acyl chloride, serve as the immediate starting materials for the cyanation step.
Common synthetic routes to these essential intermediates include:
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction can be used to introduce an acyl group onto the anthracene ring. nih.govbeilstein-journals.org However, direct acylation of anthracene often leads to a mixture of products, with substitution occurring at the 1-, 2-, and 9-positions. The 9-substituted product is generally favored due to the thermodynamic stability of the sigma complex intermediate. To achieve high selectivity for the 9-position, specific catalysts and reaction conditions are necessary. For instance, the Friedel-Crafts condensation of anthracene with succinic anhydride (B1165640) in nitrobenzene (B124822) primarily yields γ-(2-anthryl)-γ-ketobutyric acid, but changing the solvent to methylene (B1212753) chloride can favor the 1-isomer. cambridge.org
Oxidation of 9-Substituted Anthracenes: A more direct and often higher-yielding approach involves the oxidation of a pre-existing group at the 9-position. For example, 9-methylanthracene (B110197) can be oxidized to 9-anthraldehyde, which can then be further oxidized to 9-anthracenecarboxylic acid. Similarly, direct carboxylation of anthracene can be achieved, though it may require specific reagents and conditions to ensure high regioselectivity.
Grignard Reaction: The reaction of 9-bromoanthracene (B49045) with magnesium to form the Grignard reagent, followed by quenching with carbon dioxide, is a highly effective method for producing 9-anthracenecarboxylic acid. This pathway offers excellent regioselectivity.
Conversion to Acyl Chloride: Once 9-anthracenecarboxylic acid is obtained, it is readily converted to the more reactive 9-anthracenecarbonyl chloride. This is typically achieved by refluxing the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF). The resulting acyl chloride is a key intermediate for the introduction of the cyanide group.
| Precursor | Synthetic Method | Reagents | Typical Conditions |
| 9-Anthracenecarboxylic Acid | Grignard Reaction | 1. Mg, THF2. CO₂ (dry ice)3. H₃O⁺ | Anhydrous conditions, followed by acidic workup |
| 9-Anthracenecarboxylic Acid | Oxidation of 9-Methylanthracene | KMnO₄ or CrO₃ | Varies depending on oxidizing agent |
| 9-Anthracenecarbonyl Chloride | Acyl Halogenation | SOCl₂ or (COCl)₂ | Reflux, often with catalytic DMF |
Approaches for the Introduction of the Cyanide Moiety
With a suitable anthracene-9-carbonyl derivative in hand, the next critical step is the introduction of the cyanide group to form the acyl cyanide. Acyl cyanides are a class of organic compounds characterized by a cyanide group attached to a carbonyl carbon. wikipedia.org The most prevalent and direct method for synthesizing this compound involves the nucleophilic substitution of the halide in 9-anthracenecarbonyl chloride with a cyanide salt.
Reaction of Acyl Halides with Metal Cyanides: This is the most common industrial and laboratory-scale method for preparing acyl cyanides. google.com The reaction involves treating the acyl chloride (in this case, 9-anthracenecarbonyl chloride) with a metal cyanide.
Reagents: Alkali metal cyanides such as sodium cyanide (NaCN) or potassium cyanide (KCN) are frequently used. To enhance the reaction rate and yield, a heavy metal cyanide, such as copper(I) cyanide (CuCN), is often added as a catalyst. google.com The use of anhydrous hydrocyanic acid (HCN) in the presence of an acid scavenger like pyridine (B92270) has also been reported for aroyl cyanides. google.com
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the final this compound product.
| Cyanating Agent | Substrate | Catalyst | Solvent | Key Features |
| NaCN or KCN | 9-Anthracenecarbonyl Chloride | CuCN | Aprotic polar solvents (e.g., acetonitrile, o-dichlorobenzene) | Standard, cost-effective method. Catalyst improves yield and reaction rate. google.com |
| (CH₃)₃SiCN (TMSCN) | 9-Anthracenecarbonyl Chloride | None or Lewis Acid | Aprotic solvents (e.g., CH₂Cl₂, CHCl₃) | Milder conditions, avoids heterogeneous reaction mixtures. |
| HCN | 9-Anthracenecarbonyl Chloride | Pyridine | Anhydrous ether | Requires handling of highly toxic gaseous HCN. google.com |
Optimization of Reaction Conditions for Enhanced Yield and Purity in this compound Synthesis
Achieving a high yield and purity of this compound requires careful optimization of several reaction parameters. The goal is to maximize the rate of the desired reaction while minimizing side reactions, such as the formation of anthracene-9-carboxylic anhydride. google.com Modern approaches often use data-driven methods and statistical designs, such as Bayesian optimization, to efficiently explore the parameter space and identify optimal conditions. rsc.orgbeilstein-journals.orgnih.gov
Key parameters to consider for optimization include:
Temperature: The reaction between an acyl chloride and a metal cyanide can be endothermic or exothermic depending on the scale and reagents, and temperature control is crucial. Higher temperatures generally increase the reaction rate but can also promote the formation of byproducts. A systematic study is needed to find the optimal temperature that balances reaction speed with product purity.
Solvent: The choice of solvent is critical. Aprotic polar solvents are typically preferred as they can dissolve the reactants without participating in the reaction. The solvent's boiling point can also be a factor in controlling the reaction temperature.
Catalyst Loading: When using a catalyst like CuCN, the amount used can significantly impact the reaction. Too little catalyst may result in a slow and incomplete reaction, while an excessive amount can complicate purification and increase costs without providing additional benefit.
Stoichiometry: The molar ratio of the cyanide salt to the acyl chloride must be carefully controlled. Using a slight excess of the cyanide salt can help drive the reaction to completion, but a large excess can lead to purification challenges and increased waste.
The following table illustrates a hypothetical optimization study based on common practices for similar syntheses. mdpi.com
| Entry | Temperature (°C) | Solvent | Molar Ratio (NaCN:Substrate) | Catalyst (mol%) | Yield (%) | Purity (%) |
| 1 | 150 | o-Dichlorobenzene | 1.1 : 1 | 2 | 75 | 90 |
| 2 | 170 | o-Dichlorobenzene | 1.1 : 1 | 2 | 88 | 94 |
| 3 | 190 | o-Dichlorobenzene | 1.1 : 1 | 2 | 85 | 88 |
| 4 | 170 | o-Dichlorobenzene | 1.0 : 1 | 2 | 82 | 95 |
| 5 | 170 | o-Dichlorobenzene | 1.2 : 1 | 2 | 89 | 93 |
| 6 | 170 | o-Dichlorobenzene | 1.1 : 1 | 1 | 80 | 92 |
| 7 | 170 | o-Dichlorobenzene | 1.1 : 1 | 5 | 88 | 94 |
| 8 | 170 | Acetonitrile | 1.1 : 1 | 2 | 65 | 96 |
Considerations for Scale-Up in Academic and Industrial Applications of this compound
Transitioning the synthesis of this compound from a laboratory bench to a pilot plant or industrial scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and consistency. pharmaguideline.comnih.gov
Safety and Handling: The primary concern is the use of highly toxic cyanide salts or hydrogen cyanide. google.com Industrial-scale operations require stringent safety protocols, including closed-system reactors, dedicated ventilation, and emergency response plans for cyanide exposure. Waste streams containing cyanide must be rigorously treated and detoxified before disposal.
Heat Management: Reactions that are easily managed in small flasks can become dangerously exothermic on a larger scale. The reactor must have adequate cooling capacity to dissipate the heat generated during the reaction to prevent thermal runaways.
Material Handling and Equipment: At an industrial scale, the manual addition of reagents is replaced by automated systems like screw feeders for solids and metering pumps for liquids. pharmaguideline.com The choice of reactor material is also important; it must be resistant to corrosion by the reactants and products (e.g., HCl byproduct if moisture is present).
Process Control and Validation: To ensure consistent product quality, robust process controls are necessary. This includes monitoring temperature, pressure, and reaction progress using in-line analytical techniques. The entire process must be validated to demonstrate that it consistently produces this compound that meets predefined specifications. iajps.com
Regulatory Compliance: Large-scale chemical manufacturing is subject to strict regulatory oversight. This includes compliance with Good Manufacturing Practices (GMP) if the compound is intended for pharmaceutical use, as well as environmental and safety regulations. iajps.com
Spectroscopic Characterization and Photophysical Properties of 9 Anthroylcyanide for Research Applications
Advanced Spectroscopic Techniques for Structural Elucidation of 9-Anthroylcyanide
The precise chemical structure of this compound can be determined through a combination of modern spectroscopic methods. Each technique provides complementary information, which, when integrated, allows for a comprehensive structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Comprehensive Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. uobasrah.edu.iqresearchgate.net For this compound, both ¹H and ¹³C NMR spectroscopy would provide critical data for structural confirmation.
In a ¹H NMR spectrum of this compound, the aromatic protons of the anthracene (B1667546) ring system would be expected to appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The exact chemical shifts and coupling patterns would be complex due to the asymmetry of the substitution at the 9-position.
The ¹³C NMR spectrum would reveal distinct signals for each of the unique carbon atoms in the molecule. uobasrah.edu.iq The carbon atom of the nitrile group (-C≡N) would likely appear in the range of 110-125 ppm. The carbonyl carbon (-C=O) would be significantly downfield, typically in the 160-180 ppm region. The aromatic carbons of the anthracene core would resonate in the approximate range of 120-140 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted Chemical Shift (ppm) |
| Aromatic Protons (¹H) | 7.0 - 9.0 |
| Nitrile Carbon (¹³C) | 110 - 125 |
| Carbonyl Carbon (¹³C) | 160 - 180 |
| Aromatic Carbons (¹³C) | 120 - 140 |
Note: The exact chemical shifts can be influenced by the solvent and other experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification in this compound
Fourier-Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional moieties.
The presence of the nitrile group (C≡N) would be indicated by a sharp absorption band in the region of 2220-2260 cm⁻¹. The carbonyl group (C=O) stretching vibration would give rise to a strong, sharp peak, typically in the range of 1680-1720 cm⁻¹. The aromatic nature of the anthracene core would be confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Table 2: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | > 3000 | Medium to Weak |
| Nitrile (C≡N) | Stretch | 2220 - 2260 | Sharp, Medium |
| Carbonyl (C=O) | Stretch | 1680 - 1720 | Strong, Sharp |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy of the Anthracene Core
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dominated by the π-π* transitions of the conjugated anthracene core. Anthracene and its derivatives are known to exhibit a characteristic structured absorption spectrum. The spectrum is expected to show several absorption bands, with the longest wavelength band exhibiting fine vibronic structure. The position and intensity of these bands can be influenced by the solvent environment.
Fluorescence Spectroscopy and Quantum Yield Analysis of this compound Derivatives
This compound is a fluorescent molecule, a property that is central to its application as a probe. Fluorescence spectroscopy is used to study its emission properties, including the determination of excitation and emission maxima and the influence of the local environment on its fluorescence characteristics.
Determination of Excitation and Emission Maxima for Optimal Detection
To effectively utilize this compound as a fluorescent probe, it is crucial to determine its optimal excitation and emission wavelengths. The excitation maximum is the wavelength at which the molecule most efficiently absorbs light to reach an excited state, while the emission maximum is the wavelength of the most intense light emitted as the molecule returns to its ground state. For this compound, these values have been reported in different solvents.
Table 3: Excitation and Emission Maxima of this compound
| Solvent | Excitation Maximum (λex) | Emission Maximum (λem) |
| Methanol | 361 nm | 460 nm |
| After derivatization with Ethanol | 361 nm | 451 nm |
Influence of Solvent Polarity and Environmental Factors on Fluorescence Characteristics
The fluorescence properties of many organic dyes, including anthracene derivatives, are often sensitive to the polarity of their surrounding environment. nih.gov This phenomenon, known as solvatochromism, can manifest as shifts in the emission maximum and changes in the fluorescence quantum yield.
The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, is also expected to be dependent on the solvent. Generally, for similar fluorophores, the quantum yield may decrease in more polar solvents due to an increase in non-radiative decay pathways.
Table 4: Expected Influence of Solvent Polarity on the Fluorescence of this compound
| Solvent Polarity | Expected Shift in Emission Maximum | Expected Change in Quantum Yield |
| Increasing Polarity | Bathochromic (Red Shift) | Likely Decrease |
| Decreasing Polarity | Hypsochromic (Blue Shift) | Likely Increase |
Mechanisms of Fluorescence Quenching and Enhancement in this compound Systems
The fluorescence emission of this compound can be modulated through various quenching and enhancement pathways. These processes are critical for the development of sensory and imaging applications.
Fluorescence Quenching Mechanisms:
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. For this compound, several mechanisms can be operative, primarily categorized as dynamic or static quenching.
Dynamic (Collisional) Quenching: This mechanism involves the interaction between an excited this compound molecule and a quencher molecule during the lifetime of the excited state. Upon collision, the excited fluorophore returns to the ground state without emitting a photon. The efficiency of dynamic quenching is described by the Stern-Volmer equation vlabs.ac.in:
F0/F = 1 + KSV[Q]
where F0 and F are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the quencher concentration, and KSV is the Stern-Volmer quenching constant. The linearity of a Stern-Volmer plot, where F0/F is plotted against [Q], is indicative of a single quenching mechanism edinst.comyoutube.comresearchgate.net. The quenching rate constant (kq) can be determined from KSV if the fluorescence lifetime of the fluorophore in the absence of the quencher (τ0) is known (KSV = kqτ0).
Illustrative Data for Dynamic Quenching of this compound:
| Quencher | Solvent | KSV (M-1) | τ0 (ns) | kq (M-1s-1) |
|---|---|---|---|---|
| Acrylamide | Acetonitrile | 150 | 10.2 | 1.47 x 1010 |
| Iodide Ion | Water | 210 | 9.5 | 2.21 x 1010 |
| Nitromethane | Dichloromethane | 180 | 11.5 | 1.57 x 1010 |
(Note: The data in this table is representative of typical anthracene derivatives and serves for illustrative purposes.)
Static Quenching: This process occurs when this compound forms a non-fluorescent complex with a quencher molecule in the ground state. This reduces the population of excitable fluorophores. Unlike dynamic quenching, static quenching does not affect the fluorescence lifetime of the uncomplexed fluorophore. Deviations from the linear Stern-Volmer plot can sometimes indicate the presence of both static and dynamic quenching mechanisms edinst.comchalcogen.ro. The Perrin model can also be used to describe static quenching, particularly at high quencher concentrations, by considering a "sphere of action" around the fluorophore within which quenching is instantaneous edinst.com.
Photoinduced Electron Transfer (PET): In systems where this compound is in proximity to a suitable electron donor or acceptor, photoexcitation can lead to the transfer of an electron, resulting in a non-fluorescent charge-separated state. The efficiency of PET is dependent on the thermodynamic driving force of the electron transfer process and the electronic coupling between the donor and acceptor.
Fluorescence Enhancement Mechanisms:
Conversely, under certain conditions, the fluorescence of this compound can be enhanced. A prominent mechanism for this is Aggregation-Induced Emission (AIE).
Aggregation-Induced Emission (AIE): Many organic fluorophores, including anthracene derivatives, suffer from aggregation-caused quenching (ACQ) in the solid state or in poor solvents due to the formation of non-emissive excimers or π-π stacking. However, some molecules exhibit the opposite behavior, known as AIE, where aggregation leads to a significant increase in fluorescence quantum yield nih.govrsc.org. This phenomenon is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state. For a molecule like this compound, rotation around the bond connecting the anthroyl and cyanide groups could be a non-radiative decay pathway in solution. In an aggregated state, this rotation is hindered, which closes the non-radiative channel and promotes radiative decay, thus enhancing fluorescence.
Hypothetical AIE Data for this compound:
| Solvent System (THF/Water) | Aggregation State | Fluorescence Quantum Yield (ΦF) |
|---|---|---|
| 100% THF | Dissolved | 0.05 |
| 50% THF / 50% Water | Partially Aggregated | 0.25 |
| 10% THF / 90% Water | Fully Aggregated | 0.60 |
(Note: The data in this table is hypothetical and illustrates the AIE phenomenon.)
Time-Resolved Fluorescence Studies and Excited State Dynamics of this compound
Time-resolved fluorescence spectroscopy is a powerful tool for elucidating the dynamic processes that occur in the excited state of a fluorophore. By measuring the decay of fluorescence intensity over time, one can obtain the fluorescence lifetime and gain insights into the various radiative and non-radiative decay pathways.
The fluorescence decay of this compound in a homogeneous environment is expected to follow a single exponential decay model:
I(t) = I0e-t/τ
where I(t) is the intensity at time t, I0 is the initial intensity, and τ is the fluorescence lifetime. However, in more complex systems, such as in the presence of quenchers or in heterogeneous environments, the decay may become multi-exponential, indicating the presence of different excited-state species or decay pathways nih.govmdpi.com.
The excited-state dynamics of this compound are influenced by several factors:
Solvent Relaxation: In polar solvents, the excited state of this compound, which may have a different dipole moment than the ground state, can be stabilized by the reorientation of solvent molecules. This solvent relaxation process can be observed as a time-dependent shift in the fluorescence emission spectrum and can influence the measured fluorescence lifetime.
Intramolecular Charge Transfer (ICT): The presence of the electron-donating anthracene core and the electron-withdrawing cyanide group can lead to the formation of an intramolecular charge transfer state upon photoexcitation. The kinetics of ICT state formation and decay can be studied using time-resolved techniques. The lifetime of the ICT state is often sensitive to solvent polarity.
Intersystem Crossing (ISC): The excited singlet state (S1) can undergo intersystem crossing to the triplet state (T1). The rate of ISC competes with fluorescence and other non-radiative decay processes. The quantum yield of triplet formation can be determined through transient absorption spectroscopy.
Representative Fluorescence Lifetime Data for an Anthracene Derivative in Various Solvents:
| Solvent | Dielectric Constant (ε) | Fluorescence Lifetime (τ) (ns) |
|---|---|---|
| Cyclohexane | 2.02 | 12.5 |
| Toluene | 2.38 | 11.8 |
| Dichloromethane | 8.93 | 11.0 |
| Acetonitrile | 37.5 | 9.8 |
(Note: This data is representative for a typical anthracene derivative and illustrates the effect of solvent polarity on fluorescence lifetime.)
Chemical Reactivity and Mechanistic Investigations of 9 Anthroylcyanide
Nucleophilic Acyl Substitution Reactions Involving the Carbonyl Cyanide Group
The core reactivity of 9-anthroylcyanide in many chemical transformations is its participation in nucleophilic acyl substitution reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom of the carbonyl group. The presence of the electron-withdrawing anthracene (B1667546) ring and the adjacent cyano group enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by a variety of nucleophiles.
The general mechanism for the nucleophilic acyl substitution of this compound proceeds through a two-step addition-elimination pathway. Initially, the nucleophile adds to the carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. This intermediate is typically unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and a leaving group is expelled. In the case of this compound, the cyanide ion (CN⁻) serves as the leaving group. Acyl cyanides are effective acylating agents, positioned in reactivity between acyl chlorides and benzoic anhydrides. rsc.org

Figure 1. General mechanism of nucleophilic acyl substitution.
The nature of the nucleophile dictates the final product. For instance, reaction with an alcohol leads to the formation of an ester, while reaction with an amine yields an amide. The efficiency of these reactions is influenced by the nucleophilicity of the attacking species and the reaction conditions.
Esterification Mechanisms with Hydroxyl-Containing Compounds via this compound
This compound is a valuable reagent for the esterification of hydroxyl-containing compounds, such as alcohols and phenols. This transformation is a specific example of the nucleophilic acyl substitution reaction discussed previously, where the alcohol or phenol (B47542) acts as the nucleophile. The reaction results in the formation of a 9-anthroate ester and hydrogen cyanide.
The mechanism is analogous to that of other acylating agents. The oxygen atom of the hydroxyl group attacks the carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the cyanide ion to yield the ester product.
While specific kinetic and thermodynamic data for the esterification reactions of this compound are not extensively documented in publicly available literature, general principles of acyl cyanide chemistry can be applied. The hydrolysis of related aroyl cyanides, such as benzoyl cyanide, has been studied, revealing that these reactions are generally rapid. rsc.orgrsc.org The rate of reaction is influenced by the pH of the medium. rsc.org In neutral or slightly acidic solutions, the hydrolysis is fast, but it is inhibited by increasing acid concentrations. rsc.org
A hypothetical reaction rate table for the esterification of a primary alcohol with this compound under different conditions is presented below.
| Entry | Alcohol | Catalyst | Temperature (°C) | Hypothetical Rate Constant (k, M⁻¹s⁻¹) |
| 1 | Methanol | None | 25 | 0.05 |
| 2 | Methanol | 4-DMAP (0.1 eq) | 25 | 2.5 |
| 3 | Isopropanol | None | 25 | 0.01 |
| 4 | Isopropanol | 4-DMAP (0.1 eq) | 25 | 0.5 |
| 5 | tert-Butanol | 4-DMAP (0.1 eq) | 25 | <0.01 |
This table is illustrative and based on general principles of chemical kinetics. Actual values would need to be determined experimentally.
The efficiency of esterification reactions involving this compound can be significantly enhanced by the use of nucleophilic catalysts, with 4-Dimethylaminopyridine (DMAP) being a prominent example. researchgate.netumich.edu DMAP functions as an acyl transfer agent. chemicalbook.com
The catalytic cycle begins with the reaction of DMAP with this compound. The highly nucleophilic nitrogen of the pyridine (B92270) ring attacks the carbonyl carbon, displacing the cyanide ion to form a highly reactive N-acylpyridinium salt intermediate. This intermediate is much more electrophilic than the parent this compound.
The hydroxyl-containing compound then attacks the carbonyl carbon of the N-acylpyridinium intermediate. This step is more rapid than the attack on the original this compound. The subsequent collapse of the tetrahedral intermediate releases the ester product and regenerates the DMAP catalyst, allowing it to participate in further reaction cycles. The formation of these electrophilic aroyl-DMAP salts has been demonstrated in palladium-catalyzed carbonylations. rsc.org
Investigation of Side Reactions and Product Stability in this compound Chemistry
While this compound is a potent acylating agent, the potential for side reactions exists, which can impact product yield and purity. One possible side reaction is the hydrolysis of the starting material or the product ester, particularly if water is present in the reaction medium. The stability of the resulting 9-anthroate esters is generally good, although they can be susceptible to hydrolysis under acidic or basic conditions.
Another potential side reaction involves the cyanide leaving group. Hydrogen cyanide is a weak acid and can exist in equilibrium with the cyanide ion. The cyanide ion is a potent nucleophile and could potentially react with the starting material or other electrophiles present in the reaction mixture. However, under typical esterification conditions, the concentration of free cyanide is generally low.
The stability of the derivatized products is crucial, especially in applications such as fluorescence labeling for analytical purposes. The 9-anthroate esters are known to be fluorescent, a property conferred by the anthracene moiety. The stability of this fluorophore is generally high, but prolonged exposure to UV light can lead to photochemical degradation, as discussed in the following section.
Photochemical Reactivity and Degradation Pathways of this compound
The anthracene core of this compound makes it a photochemically active molecule. Anthracene and its derivatives are known to undergo a variety of photochemical reactions upon exposure to ultraviolet (UV) light. rroij.com
One of the most characteristic photochemical reactions of anthracenes is [4+4] photodimerization. mdpi.com In this process, two molecules of the anthracene derivative in proximity react to form a dimer, where new covalent bonds are formed between the 9 and 10 positions of the two anthracene rings. This dimerization can lead to a loss of the characteristic fluorescence of the anthracene chromophore.
Another potential photochemical degradation pathway is photooxidation. In the presence of oxygen and light, anthracene derivatives can form endoperoxides across the 9 and 10 positions. fu-berlin.de These endoperoxides can be unstable and may undergo further reactions, leading to the formation of various degradation products, including anthraquinone. researchgate.net The nitrile group itself can also be subject to photodegradation, although this is generally less facile than the reactions of the anthracene ring. researchgate.net
The photochemical stability of this compound and its derivatives is an important consideration in applications where they are exposed to light, such as in fluorescent probes or materials science. The specific degradation pathways and their quantum yields would depend on the reaction conditions, including the solvent, the presence of oxygen, and the wavelength of the incident light.
Advanced Analytical Methodologies Employing 9 Anthroylcyanide Derivatization
Ultra-Performance Liquid Chromatography (UPLC) Coupled with Fluorescence Detection
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically less than 2 µm) compared to traditional HPLC, resulting in higher resolution, improved sensitivity, and faster analysis times. While the use of 9-anthroylcyanide derivatization followed by HPLC with fluorescence detection is a well-established method for the analysis of ceramides (B1148491) and sterols, specific applications employing UPLC coupled with fluorescence detection for these this compound derivatives are not extensively documented in the reviewed scientific literature. The principles of separation and detection would be similar to HPLC, but UPLC would be expected to offer enhanced performance in terms of speed and separation efficiency. Further research is needed to develop and validate UPLC-based methods for the analysis of this compound labeled lipids.
Capillary Electrophoresis (CE) with Laser-Induced Fluorescence (LIF) Detection
Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. inflibnet.ac.in When coupled with laser-induced fluorescence (LIF) detection, CE becomes an exceptionally sensitive analytical tool, capable of detecting analytes at trace levels. nih.govspringernature.comtaylorfrancis.com This combination is particularly advantageous for the analysis of fluorescently labeled compounds, such as those derivatized with this compound. The advantages of CE-LIF include minimal sample and solvent consumption, simple instrumentation, and the ability to analyze a diverse range of analytes. inflibnet.ac.insciex.com
Cyclodextrins (CDs) are cyclic oligosaccharides that can encapsulate small molecules, or "guests," within their hydrophobic cavity to form inclusion complexes. tandfonline.comnih.gov This encapsulation can significantly alter the physicochemical properties of the guest molecule. In the context of fluorescence detection, the formation of an inclusion complex between a fluorophore and a cyclodextrin (B1172386) can lead to a substantial enhancement of the fluorescence signal. mdpi.com This enhancement is attributed to the shielding of the fluorophore from the quenching effects of the aqueous solvent and the provision of a more rigid, hydrophobic microenvironment within the CD cavity. tandfonline.com
For analytes derivatized with this compound, the addition of cyclodextrins to the CE running buffer can improve detection sensitivity. The anthroyl moiety of the derivative can be included within the cyclodextrin cavity, leading to increased fluorescence intensity. mdpi.com The size of the cyclodextrin (α-, β-, or γ-CD) and chemical modifications to the CD can be optimized to achieve the best fit and maximum fluorescence enhancement for the specific this compound derivative. tandfonline.comnih.gov
Achieving optimal separation of derivatized analytes in capillary electrophoresis requires careful optimization of several parameters. The composition of the background electrolyte (BGE), including its pH and the concentration of additives, plays a crucial role. For instance, in the separation of derivatized amino acids, a buffer composed of 150 mM borate (B1201080) at pH 8.0 has been used effectively. nih.gov
The addition of organic modifiers, such as isopropanol, and chiral selectors, like cyclodextrins and sodium taurodeoxycholate, can significantly improve resolution, especially for enantiomeric separations. nih.gov The applied voltage is another critical parameter that affects both the separation efficiency and analysis time. An increase in voltage generally leads to faster separations but can also generate Joule heating, which may negatively impact resolution. Therefore, a balance must be found to achieve the desired separation in a reasonable timeframe. The electroosmotic flow (EOF), which is the bulk flow of the buffer solution in the capillary, can also be modulated by adjusting the pH of the BGE and by the addition of certain reagents, which in turn affects the migration times and resolution of the analytes. nih.gov
Validation and Performance Characteristics of this compound-Based Assays
The validation of any analytical method is crucial to ensure its reliability and suitability for its intended purpose. For assays based on this compound derivatization, key performance characteristics that must be evaluated include sensitivity, linearity, accuracy, and precision. nih.gov
The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is often characterized by the limit of detection (LOD) and the limit of quantification (LOQ). tbzmed.ac.ir The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. tbzmed.ac.ir
For HPLC-FLD methods employing fluorescent derivatization, the LOD is often determined based on a signal-to-noise ratio of 3:1. researchgate.net The sensitivity of these methods can vary depending on the specific derivatizing reagent used. For example, in the analysis of T-2 and HT-2 toxins, different fluorescent labeling reagents have yielded different LODs.
Table 1: Limits of Detection (LOD) for Derivatized T-2 and HT-2 Toxins
| Derivatizing Reagent | LOD for T-2 Toxin (ng) | LOD for HT-2 Toxin (ng) | Reference |
|---|---|---|---|
| 1-Naphthoyl chloride (1-NC) | 10.0 | 6.3 | researchgate.net |
| 2-Naphthoyl chloride (2-NC) | 6.3 | 2.3 | researchgate.net |
| Pyrene-1-carbonyl cyanide (PCC) | 2.0 | 2.8 | researchgate.net |
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. It is typically evaluated by analyzing a series of standards over a defined concentration range and is often expressed by the correlation coefficient (R²) of the calibration curve, with values greater than 0.99 being desirable. researchgate.net For derivatized T-2 and HT-2 toxins, a wide linear range, for example, from 10 to 1000 ng, has been observed. researchgate.net
Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. europa.eu Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with values typically expected to be less than 15%. researchgate.net For the analysis of T-2 and HT-2 toxins, good repeatability of the derivatization reaction has been reported, with RSD values of less than or equal to 8%. researchgate.net
Robustness and Inter-Laboratory Reproducibility Assessments
The reliability of an analytical method employing this compound derivatization is critically dependent on its robustness and reproducibility. Robustness refers to the method's capacity to remain unaffected by small, deliberate variations in procedural parameters, providing an indication of its reliability during normal usage. Inter-laboratory reproducibility, on the other hand, assesses the consistency of results obtained in different laboratories, which is crucial for the standardization and widespread application of the method.
Robustness Testing
Robustness is a key validation parameter, typically evaluated during the method development phase to identify potential sources of variability. The assessment involves systematically altering various analytical conditions and observing the impact on the method's performance, such as analyte response, resolution, and quantification. For a high-performance liquid chromatography (HPLC) method utilizing this compound derivatization, several parameters related to both the derivatization reaction and the chromatographic separation are critical to investigate.
Experimental Design and Key Parameters
A common approach for robustness testing is the use of experimental designs, such as factorial or Plackett-Burman designs, which allow for the efficient evaluation of multiple parameters simultaneously. chromatographyonline.com Key parameters for a method involving this compound derivatization would include:
Derivatization Reaction:
Reaction Temperature
Reaction Time
Concentration of this compound
pH of the reaction medium
Type and concentration of catalyst (if applicable)
Chromatographic Conditions:
Mobile phase composition (e.g., percentage of organic solvent)
pH of the mobile phase
Flow rate
Column temperature
Wavelength of detection
Illustrative Robustness Study Findings
While specific data for this compound derivatization methods are not extensively published, a hypothetical robustness study can be illustrated. In such a study, each parameter is varied within a defined range around the nominal value. The effect of these variations on critical responses, such as peak area and retention time of the derivatized analyte, is then statistically evaluated.
Table 1: Illustrative Data for Robustness Assessment of a this compound Derivatization HPLC Method
| Parameter Varied | Variation | Peak Area (% RSD) | Retention Time (% RSD) |
| Derivatization Temperature | ± 2 °C | 1.2 | 0.5 |
| Reaction Time | ± 5 min | 1.8 | 0.3 |
| This compound Conc. | ± 5% | 2.1 | 0.4 |
| Mobile Phase Composition | ± 1% Organic | 0.9 | 3.5 |
| Flow Rate | ± 0.1 mL/min | 1.5 | 5.2 |
| Column Temperature | ± 2 °C | 0.8 | 1.9 |
This table is generated for illustrative purposes and does not represent actual experimental data.
The results from a robustness study, as depicted in the illustrative table, would indicate which parameters have the most significant impact on the method's performance. For instance, variations in the mobile phase composition and flow rate might have a more pronounced effect on retention time, necessitating strict control over these parameters in the final method protocol.
Inter-Laboratory Reproducibility
Following successful in-house validation and robustness testing, an inter-laboratory study is often conducted to establish the reproducibility of the method. This involves multiple laboratories analyzing the same set of samples using the standardized analytical procedure. The goal is to determine the degree of agreement between the results obtained in different analytical environments, which may vary in terms of instrumentation, reagents, and personnel.
Design and Execution of an Inter-Laboratory Study
Expected Outcomes and Performance Metrics
The primary metrics for evaluating inter-laboratory reproducibility are the repeatability standard deviation (sr) and the reproducibility standard deviation (sR). These are often expressed as relative standard deviations (RSDr and RSDR). The Horwitz Ratio (HorRat) is another commonly used parameter to assess the acceptability of the reproducibility data, with a value typically expected to be between 0.5 and 2.0 for a well-behaved method.
Table 2: Hypothetical Inter-Laboratory Study Results for the Analysis of an Analyte Derivatized with this compound
| Parameter | Value |
| Number of Laboratories | 8 |
| Mean Concentration (mg/L) | 10.2 |
| Repeatability RSD (RSDr) | 2.5% |
| Reproducibility RSD (RSDR) | 5.8% |
| Horwitz Ratio (HorRat) | 1.2 |
This table is generated for illustrative purposes and does not represent actual experimental data.
The findings from a successful inter-laboratory study, as shown in the hypothetical data above, would demonstrate that the analytical method using this compound derivatization is transferable and capable of producing comparable results across different laboratories. This is a critical step in establishing the method as a reliable and standardized analytical tool.
Applications of 9 Anthroylcyanide in Biochemical and Biomedical Research Investigations
Lipidomics and Sphingolipid Metabolism Studies
9-Anthroylcyanide has proven to be a valuable tool in the field of lipidomics, particularly for the sensitive and quantitative analysis of sphingolipids. Its primary application in this domain is as a derivatization reagent for high-performance liquid chromatography (HPLC), enabling the detection of ceramide and dihydroceramide (B1258172) species at picomole levels.
Profiling of Ceramide and Dihydroceramide Species in Cellular Systems (e.g., U937 cells)
A key application of this compound is in the detailed profiling of ceramide and dihydroceramide molecular species in cellular models. nih.gov Research has demonstrated a robust method for this purpose using the human monocytic cell line, U937. In these studies, ceramides (B1148491) and dihydroceramides extracted from the cells are chemically modified with this compound. This reaction attaches the fluorescent anthroyl group to the lipids, rendering them detectable by fluorescence-based HPLC. nih.gov
This technique allows for the separation and quantification of various ceramide and dihydroceramide species based on their N-acyl chain length. For instance, saturated N-acyl chain ceramides from C16 to C24 can be effectively separated. nih.gov The high sensitivity of this method, with a lower detection limit of less than 1 picomole, makes it suitable for analyzing the relatively low abundance of these lipids in cultured cells. nih.gov
In the analysis of U937 cells, this method revealed that the total free ceramide and dihydroceramide content was approximately 254 ± 5 pmol per 106 cells. nih.gov The major molecular species identified in the free ceramide fraction were N-lignoceroyl, N-palmitoyl, and N-nervonoyl sphingosine (B13886). nih.gov Interestingly, the distribution of these species in the free ceramide pool was different from that found in sphingomyelin (B164518), a major complex sphingolipid. In sphingomyelin from U937 cells, the predominant ceramide moieties were N-palmitoyl sphingosine, followed by N-nervonoyl sphingosine and N-lignoceroyl sphingosine. nih.gov This disparity suggests a selective metabolism for different ceramide species in either the synthesis or degradation pathways of sphingomyelin. nih.gov
The table below summarizes the distribution of major ceramide molecular species found in the free ceramide fraction and as a component of sphingomyelin in U937 cells, as determined by the this compound derivatization method. nih.gov
Table 1: Major Ceramide Molecular Species in U937 Cells
| Ceramide Species | Percentage in Free Ceramide Fraction (%) | Percentage in Sphingomyelin (%) |
|---|---|---|
| N-palmitoyl sphingosine | 26.6 | 50.0 |
| N-nervonoyl sphingosine | 13.6 | 27.4 |
Understanding Sphingolipid Dysregulation in Disease Models
The ability to accurately profile ceramide and dihydroceramide species using this compound has significant implications for understanding the dysregulation of sphingolipid metabolism in various disease models. Altered sphingolipid levels are associated with a range of pathologies, including cancer, diabetes, and neurodegenerative diseases like Alzheimer's. nih.gov The precise quantification of specific ceramide species can provide insights into the underlying mechanisms of these diseases. frontiersin.org
For example, the accumulation of particular sphingolipids can influence critical cellular processes such as proliferation, apoptosis, and inflammation. nih.gov By enabling the detailed analysis of these lipids in cellular and animal models of disease, fluorescent probes and labeling techniques contribute to identifying potential biomarkers and therapeutic targets. nih.govdrugdiscoverynews.com The distinct ceramide profiles observed in different lipid pools within U937 cells highlight the complexity of sphingolipid metabolism and how specific molecular species might be selectively involved in different cellular pathways, which can be a crucial aspect in the study of disease-related metabolic reprogramming. nih.gov
Steroid Biochemistry and Hormone Homeostasis
The precise measurement of steroid hormones and their metabolites is crucial for diagnosing and monitoring a wide range of physiological and pathological conditions. This compound has become an invaluable tool in this field, enabling the sensitive quantification of corticosteroids and the study of their metabolic pathways.
Quantification of Endogenous and Exogenous Steroids in Biological Samples
This compound is extensively used as a pre-column derivatization reagent in HPLC-FLD to analyze steroids that lack native fluorescence. The compound selectively reacts with the primary hydroxyl group at the C-21 position of the steroid side chain, a common feature of many corticosteroids. This esterification process yields fluorescent derivatives that can be detected at very low concentrations.
The analytical process typically involves an initial extraction of steroids from a biological matrix, such as plasma or urine, using methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Following extraction, the dried residue is treated with this compound in the presence of a catalyst, such as triethylamine (B128534) or quinuclidine, to facilitate the derivatization reaction. The resulting fluorescent esters are then separated on a reversed-phase HPLC column and quantified using a fluorescence detector.
This methodology has been successfully applied to quantify a range of endogenous glucocorticoids, including cortisol and cortisone (B1669442), as well as their metabolites, in human plasma and urine. mdpi.comnih.gov It has also been adapted for the determination of synthetic corticosteroids, such as triamcinolone (B434) and prednisolone, which are used as therapeutic agents. mdpi.comdtic.mil The high sensitivity of this method allows for the measurement of steroid concentrations in the nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) range, making it suitable for pharmacokinetic studies and clinical diagnostics. mdpi.comnih.govdtic.mil For example, one validated method demonstrated a linear range for triamcinolone from 2.5 to 100.0 ng/mL in human plasma. nih.govdtic.mil Another study achieved limits of detection (LOD) for cortisol and its metabolites of 3.0 ng/mL in plasma and urine. mdpi.comnih.gov
Table 1: Application of this compound in Steroid Quantification
| Analyte(s) | Biological Matrix | Extraction Method | Analytical Technique | Key Findings (LOD, Linearity, etc.) |
|---|---|---|---|---|
| Triamcinolone, Cortisol, Cortisone | Human Plasma | Solid-Phase Extraction (SPE) | RP-HPLC-FLD | Linearity for Triamcinolone: 2.5-100.0 ng/mL; Method allows simultaneous determination of endogenous steroids. nih.govdtic.mil |
| Cortisol, Cortisone, and their tetrahydro-metabolites | Plasma and Urine | Dichloromethane Extraction & SPE | HPLC-FLD | Limit of Detection (LOD): 3.0 ng/mL for all analytes. mdpi.comnih.gov |
| Cortisol, Prednisolone, and related compounds | Plasma and Urine | Ethyl Acetate Extraction | HPLC-FLD | Used to investigate cortisone levels in renal transplant patients receiving prednisolone. mdpi.com |
Metabolic Studies of Steroid Transformation Pathways
Understanding the metabolic pathways of steroids is fundamental to endocrinology and pharmacology. Disturbances in these pathways can indicate disease, such as hypertension caused by altered glucocorticoid metabolism. mdpi.comnih.gov The analytical methods based on this compound derivatization are powerful tools for these investigations because they can simultaneously measure a parent steroid and its various metabolites in a single analytical run. nih.gov
For instance, researchers have developed HPLC-FLD methods using this compound to concurrently quantify cortisol, cortisone, and their key metabolites, including tetrahydrocortisol (B1682764) (THF), allotetrahydrocortisol (B135583) (allo-THF), and tetrahydrocortisone (B135524) (THE). mdpi.comnih.gov By analyzing the concentrations of these compounds in urine or plasma, it is possible to assess the activity of enzymes involved in steroid metabolism. This provides insights into the transformation pathways and how they are affected by disease or drug administration. mdpi.com One such study established linear calibration curves for these metabolites in the range of 5.0-1000.0 ng/mL, demonstrating the method's suitability for tracking metabolic profiles. nih.gov The ability to obtain a comprehensive snapshot of multiple analytes makes this compound-based methods highly efficient for studying the complex interplay of hormones in maintaining homeostasis. nih.gov
Theoretical and Computational Investigations of 9 Anthroylcyanide
Quantum Chemical Calculations of Molecular Structure and Electronic Properties of 9-Anthroylcyanide
Quantum chemical calculations are fundamental in determining the molecular structure and electronic properties of compounds like this compound. These methods, based on the principles of quantum mechanics, allow for the calculation of properties that are difficult or impossible to obtain experimentally pennylane.aischolars.directazoquantum.com. Density Functional Theory (DFT) is a widely used approach in this area, providing a balance between computational cost and accuracy for systems of this size. DFT calculations can optimize the molecular geometry to find the lowest energy conformation, providing precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure researchgate.netscielo.br.
Beyond structural parameters, quantum chemistry is crucial for understanding the electronic distribution within the molecule. This includes calculating atomic charges, dipole moments, and the frontier molecular orbitals (HOMO and LUMO) azoquantum.commdpi.comtau.ac.il. The energies and spatial distributions of the HOMO and LUMO are particularly important as they dictate the molecule's reactivity in many chemical processes mdpi.com. For this compound, the conjugated anthracene (B1667546) system significantly influences the electronic structure, potentially leading to delocalization of electron density across the molecule. Theoretical studies can quantify this delocalization and its impact on the reactivity of both the anthracene core and the carbonyl cyanide group. Properties such as ionization potential and electron affinity can also be computed, providing insights into the molecule's behavior in electron transfer processes researchgate.net.
While specific computational data for this compound is not extensively detailed in the provided search results, the general applicability of quantum chemical methods to similar aromatic and conjugated systems is well-established researchgate.nettau.ac.ilscirp.org. These calculations can provide valuable data on the optimized geometry, electronic charge distribution, and frontier orbital characteristics of this compound, which are essential for understanding its intrinsic properties and predicting its behavior in various environments and reactions.
Prediction of Spectroscopic Parameters (e.g., Absorption and Emission Spectra) through Computational Models
Computational methods are widely used to predict spectroscopic properties of molecules, including absorption and emission spectra chemrxiv.orgwiley.comnih.gov. For a molecule like this compound with an extended π-system, electronic transitions are particularly relevant to its optical properties.
Quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can predict the wavelengths and intensities of electronic absorption transitions scielo.br. These calculations involve determining the excited states of the molecule and the probability of transitions between the ground state and these excited states. For this compound, TD-DFT could predict the characteristic absorption bands associated with the anthracene chromophore, potentially modified by the presence of the carbonyl cyanide group.
Predicting emission spectra is generally more complex as it involves the excited state geometry and the pathways for de-excitation. However, computational methods can also provide insights into fluorescence and phosphorescence. By optimizing the geometry of the excited state and calculating the energy difference between the excited state minimum and the ground state, computational chemistry can estimate the emission wavelength.
Vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, can also be predicted computationally chemrxiv.org. These calculations involve analyzing the normal modes of vibration of the molecule and their associated frequencies and intensities. DFT calculations can provide vibrational frequencies, which can be compared with experimental IR and Raman spectra for validation and to aid in peak assignment. chemrxiv.org.
While specific predicted spectra for this compound were not found in the provided search results, the computational tools and methodologies for such predictions are well-established and routinely applied to molecules with similar structural features chemrxiv.orgnih.govarxiv.org.
Elucidation of Reaction Mechanisms and Transition States via Computational Chemistry Approaches
Computational chemistry plays a vital role in understanding reaction mechanisms and identifying transition states mdpi.comsciforum.netyoutube.comrsc.orgnih.govresearchgate.net. For reactions involving this compound, computational methods can provide detailed insights into how the reaction proceeds at the molecular level.
Methods such as potential energy surface (PES) scans and transition state (TS) optimizations are used to locate the energy barriers and intermediates along a reaction pathway youtube.comresearchgate.netlibretexts.orgscm.com. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a reaction profile that illustrates the energy changes throughout the reaction. The transition state is a high-energy, short-lived structure that represents the point of maximum energy along the reaction pathway between two minima (reactants, intermediates, or products) youtube.comresearchgate.netlibretexts.orgmdpi.com. Identifying and characterizing the transition state is crucial for understanding the reaction kinetics and selectivity youtube.comlibretexts.orgmdpi.com.
For a derivatization reaction of this compound, computational studies could propose plausible reaction mechanisms and then use quantum chemical methods (like DFT) to calculate the structures and energies of the involved species, including transition states mdpi.comsciforum.netrsc.orgresearchgate.net. This involves optimizing the geometry of the putative transition state and verifying that it connects the reactants and products (or intermediates) on the PES youtube.comresearchgate.netlibretexts.orgscm.com. Frequency calculations are typically performed on optimized geometries to confirm whether a stationary point is a minimum (all real frequencies) or a transition state (one imaginary frequency) youtube.comresearchgate.netlibretexts.org.
Computational studies can also help in understanding the factors that influence the reaction outcome, such as the effect of substituents, solvent, or catalysts mdpi.comsciforum.net. By comparing the energy barriers of different possible reaction pathways, computational chemistry can predict the most favorable mechanism rsc.org. While specific reaction mechanisms of this compound were not found in the search results, the methodologies described are standard in computational organic chemistry for elucidating reaction pathways mdpi.comsciforum.netrsc.orgnih.govresearchgate.net.
Future Research Directions and Emerging Trends for 9 Anthroylcyanide
Development of Next-Generation Anthracene-Based Fluorescent Reagents with Enhanced Properties
Future research is directed towards the rational design and synthesis of novel anthracene-based fluorescent reagents with improved photophysical properties and reactivity profiles. Anthracene (B1667546) and its derivatives are recognized for their favorable characteristics, including chemical stability, high quantum yield, and ease of chemical modification, making them attractive scaffolds for fluorescent probes and sensors. nih.govfrontiersin.orgmdpi.com Efforts will focus on tailoring the anthracene core through strategic functionalization to enhance fluorescence intensity, tune excitation and emission wavelengths, improve solubility in various matrices, and increase reaction efficiency and specificity towards target molecules. researchgate.net The development of reagents with "turn-on" or "turn-off" fluorescence responses upon reaction with specific analytes is an active area, enabling more sensitive and selective detection. nih.govacs.org Research into understanding the relationship between the structure of anthracene derivatives and their photophysical properties, including intramolecular charge transfer (ICT) and photoinduced electron transfer (PET) processes, will guide the design of these next-generation reagents. mdpi.comresearchgate.netacs.org
Integration of 9-Anthroylcyanide Derivatization with Hyphenated Techniques (e.g., LC-MS/MS) for Confirmatory Analysis
A significant emerging trend is the integration of this compound derivatization protocols with hyphenated analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). While this compound has been historically coupled with fluorescence detection for techniques like HPLC-FLD in the analysis of compounds such as mycotoxins and sterols, combining its derivatization capabilities with the confirmatory power of mass spectrometry offers substantial advantages. researchgate.netresearchgate.netmdpi.comresearchgate.netbiotechrep.irresearchgate.net Derivatization can improve the ionization efficiency and chromatographic separation of analytes, which are critical for sensitive and accurate MS analysis. ddtjournal.comrsc.orgnih.gov Future research will explore optimizing derivatization conditions to be compatible with MS ionization techniques, such as electrospray ionization (ESI). ddtjournal.com This integration would allow for simultaneous fluorescence and mass detection, providing orthogonal information for enhanced analyte identification and quantification, especially in complex matrices where co-eluting interferences can be problematic for single-detection methods. The application of this compound derivatization coupled with LC-MS/MS holds promise for confirmatory analysis in areas like food safety (e.g., mycotoxins), environmental monitoring, and biological sample analysis. mdpi.comnih.govphenomenex.com
Automation and Miniaturization of Derivatization Protocols for High-Throughput Screening
To meet the demands of high-throughput analysis in various fields, including drug discovery, environmental screening, and clinical diagnostics, the automation and miniaturization of analytical workflows are essential. numberanalytics.comnumberanalytics.comnih.govdispendix.com Future research will focus on adapting this compound derivatization protocols for automated liquid handling systems and miniaturized formats, such as 96-, 384-, or 1536-well plates. numberanalytics.comdispendix.com This involves optimizing reaction volumes, incubation times, and reagent concentrations to be suitable for small-scale reactions while maintaining reaction efficiency and reproducibility. The development of automated sample preparation and derivatization steps would significantly increase sample throughput, reduce manual labor, and minimize potential for human error. numberanalytics.comnumberanalytics.comcatrin.com Miniaturization also offers benefits in terms of reduced sample and reagent consumption, leading to lower costs and less waste. numberanalytics.comdispendix.com Integrating automated derivatization with high-throughput separation and detection systems, such as automated plate-based readers or online LC systems, represents a key future direction for leveraging the capabilities of this compound in large-scale screening applications. numberanalytics.com
Applications in Untargeted Metabolomics and Lipidomics Beyond Current Targets
Untargeted metabolomics and lipidomics aim to comprehensively profile the small molecule and lipid composition of biological systems, respectively. nih.govmetabolon.commdpi.commdpi.com While this compound has been used for the targeted analysis of specific compounds like farnesol (B120207) and certain sterols, its potential in broader untargeted or semi-targeted 'omics' approaches is an area for future exploration. researchgate.netresearchgate.netresearchgate.net Expanding the application of this compound or developing related reagents capable of derivatizing a wider range of functional groups present in metabolites and lipids could enhance their detection and identification in complex biological extracts. metabolon.com Research will investigate the reactivity of anthracene-based reagents with diverse classes of biomolecules, including fatty acids, amino acids, carbohydrates, and other polar and non-polar metabolites. nih.govmdpi.comumich.edu The goal is to develop derivatization strategies that provide comprehensive coverage of the metabolome or lipidome, enabling the discovery of new biomarkers and the elucidation of metabolic pathways in various biological contexts. nih.govmetabolon.commdpi.com
Exploration of New Reaction Chemistries and Derivatization Targets for this compound
Future research will delve into exploring novel reaction chemistries utilizing this compound and identifying new classes of molecules that can serve as derivatization targets. Currently, this compound is known to react with functional groups such as hydroxyls and alcohols. researchgate.netresearchgate.netmdpi.comresearchgate.netbiotechrep.irresearchgate.net Investigating its reactivity with other nucleophilic or electrophilic centers present in organic molecules could unlock its potential for derivatizing a broader spectrum of analytes. This might involve exploring different reaction conditions, catalysts, or reaction mechanisms. Furthermore, research will focus on identifying specific molecules or classes of compounds in various sample types (e.g., biological fluids, food products, environmental samples) that could benefit from this compound derivatization for improved analytical detection. This includes exploring its application to challenging analytes that are poorly detected by existing methods. The development of modified this compound structures with altered reactivity or selectivity towards specific functional groups is also a promising avenue for expanding its utility in targeted derivatization applications.
Q & A
Q. How should researchers reconcile discrepancies between theoretical predictions and experimental observations of this compound’s electronic transitions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
